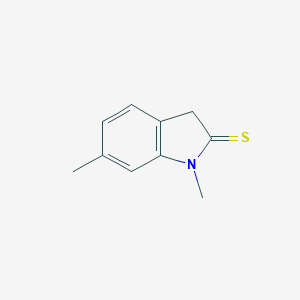

1,6-Dimethylindoline-2-thione

Descripción

Significance of Indoline-2-thione Scaffolds in Advanced Synthetic Chemistry

The indoline-2-thione scaffold is a versatile building block in organic synthesis. mdpi.comd-nb.info It serves as a precursor for the construction of a variety of more complex, fused heterocyclic systems. nih.govacs.org One of the most prominent applications of indoline-2-thiones is in the synthesis of thieno[2,3-b]indoles, a class of compounds with recognized biological activities. acs.orgresearchgate.net The reactivity of the thiocarbonyl group and the adjacent methylene group allows for a range of chemical transformations, including addition reactions and cycloadditions. nih.gov

For instance, indoline-2-thiones can undergo base-mediated [3+2] annulation with various reaction partners to yield functionalized thieno[2,3-b]indoles. acs.org They have also been employed in photo-induced addition reactions with alkenes to produce 2-substituted indoles. rsc.org The ability of the indoline-2-thione scaffold to participate in these diverse reactions underscores its importance as a synthon for generating molecular diversity.

Contextualizing 1,6-Dimethylindoline-2-thione within the Indoline-2-thione Class

This compound, also known by its systematic name 1,3-dihydro-1,6-dimethyl-2H-indole-2-thione, is a specific member of the indoline-2-thione family. Its chemical properties are largely dictated by the core indoline-2-thione structure, but are also influenced by the electronic and steric effects of the two methyl groups. The N-methyl group at the 1-position and the methyl group on the benzene ring at the 6-position can affect the molecule's reactivity, solubility, and intermolecular interactions compared to the unsubstituted parent compound or other substituted analogues.

While detailed research findings exclusively on this compound are sparse in readily available literature, its structure suggests it would participate in the typical reactions of N-substituted indoline-2-thiones. For example, studies on N-methylated indoline-2-thiones have shown their utility in the synthesis of various fused indole derivatives. acs.org

Below is a data table outlining some of the basic chemical information for this compound and its parent compound, indoline-2-thione.

| Property | This compound | Indoline-2-thione |

| Systematic Name | 1,3-Dihydro-1,6-dimethyl-2H-indole-2-thione | 1,3-Dihydro-2H-indole-2-thione |

| Molecular Formula | C₁₀H₁₁NS | C₈H₇NS |

| CAS Number | 156136-67-3 | 496-30-0 |

Historical Perspectives and Evolution of Research on Indoline-2-thiones

Research into indoline-2-thiones and their derivatives has evolved from fundamental synthetic explorations to more application-focused investigations. Early studies likely focused on the basic synthesis and reactivity of the core scaffold. Over time, as the tools of synthetic chemistry became more sophisticated, so too did the applications of these compounds.

The development of new synthetic methodologies has allowed for the creation of a diverse library of substituted indoline-2-thiones, which in turn has enabled the exploration of their potential in various fields. The recognition of the thieno[2,3-b]indole core as a privileged structure in medicinal chemistry has certainly fueled further research into its precursors, including indoline-2-thiones. The ongoing interest in developing novel heterocyclic compounds ensures that the study of indoline-2-thiones and their derivatives will continue to be an active area of chemical research.

Propiedades

Número CAS |

156136-67-3 |

|---|---|

Fórmula molecular |

C10H11NS |

Peso molecular |

177.27 g/mol |

Nombre IUPAC |

1,6-dimethyl-3H-indole-2-thione |

InChI |

InChI=1S/C10H11NS/c1-7-3-4-8-6-10(12)11(2)9(8)5-7/h3-5H,6H2,1-2H3 |

Clave InChI |

OSNMWSIWAZUHAQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(CC(=S)N2C)C=C1 |

SMILES canónico |

CC1=CC2=C(CC(=S)N2C)C=C1 |

Sinónimos |

2H-Indole-2-thione, 1,3-dihydro-1,6-dimethyl- |

Origen del producto |

United States |

Q & A

Q. What are the established synthetic routes for 1,6-Dimethylindoline-2-thione?

The synthesis of this compound typically involves multi-step sequences. A common approach includes:

- Lithiation and alkylation : Reacting a precursor (e.g., substituted indoline) with a strong base like lithium diisopropylamide (LDA), followed by electrophilic quenching with sulfur sources (e.g., S₈) or alkylating agents.

- Thionation : Converting carbonyl groups to thiones using reagents like Lawesson’s reagent or P₄S₁₀.

For example, analogous thione syntheses employ lithiation, selenium/zinc halide treatment, and alkylation steps to introduce substituents .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent integration.

- X-ray crystallography : Single-crystal analysis (using SHELX software ) resolves absolute configuration and intermolecular interactions.

- Thermogravimetric analysis (TGA) coupled with FTIR : Monitors thermal stability and decomposition pathways .

Q. How does this compound react under ambient conditions?

The compound’s reactivity is influenced by the thione group (C=S) and methyl substituents:

- Nucleophilic attack : The sulfur atom reacts with electrophiles (e.g., alkyl halides) to form thioethers.

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Zn, Cu) via sulfur lone pairs.

Controlled inert-atmosphere experiments (e.g., Schlenk lines) are recommended to avoid oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides:

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

Contradictions (e.g., shifting NMR peaks or inconsistent melting points) require:

- Multi-technique validation : Cross-check NMR, IR, and mass spectrometry data.

- Batch reproducibility : Test multiple synthetic batches to isolate protocol-dependent variability.

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

Thermal analysis (TGA-FTIR) can also identify polymorphic forms or solvate formation .

Q. What experimental strategies elucidate reaction mechanisms involving this compound?

Mechanistic studies may employ:

- Kinetic isotope effects (KIE) : Substituting ¹²C with ¹³C to probe rate-determining steps.

- Trapping intermediates : Using radical scavengers (e.g., TEMPO) or nucleophiles to isolate transient species.

- Cross-coupling studies : Comparing self-coupling vs. cross-coupling efficiencies (e.g., using triethyl phosphite) to infer electron-transfer pathways .

Methodological Considerations

- Data presentation : Use tables to compare synthetic yields, spectroscopic data, or thermal stability across derivatives (Table 1).

- Statistical rigor : Apply Student’s t-test or ANOVA to assess reproducibility in quantitative analyses .

Q. Table 1. Representative Synthetic Yields and Characterization Data

| Derivative | Synthetic Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |

|---|---|---|---|

| Parent | 78 | 145–147 | 2.35 (s, 6H) |

| Bromo | 62 | 162–164 | 2.38 (s, 6H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.